rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis
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Overview
Description
rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride, cis: is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride involves multiple steps, including the formation of the spiro structure and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound may be used to study the effects of spiro structures on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets .
Medicine: In medicine, rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs with specific biological activities .
Industry: In industry, this compound can be used in the development of new materials with unique properties. Its spiro structure may impart specific mechanical or chemical characteristics to the materials .
Mechanism of Action
The mechanism of action of rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
- rac- (3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-6-one hydrochloride
- rac- (3aR,6aS)-3,3-dimethyl-hexahydro-1H-furo[3,4-b]pyrrole
- rac- (3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one
Comparison: Compared to these similar compounds, rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride stands out due to its unique spiro structure. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H21ClN2O2 |
---|---|
Molecular Weight |
260.76 g/mol |
IUPAC Name |
1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-9(15)14-8-12(2-4-13-5-3-12)10-6-16-7-11(10)14;/h10-11,13H,2-8H2,1H3;1H |
InChI Key |
RZFTVKYPGFKAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CCNCC2)C3C1COC3.Cl |
Origin of Product |
United States |
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